N-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxamide
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Overview
Description
N-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxamide is an organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a methoxyphenyl group and a carboxamide group attached to the isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxamide typically involves the reaction of 4-methoxyphenylhydrazine with 3-methyl-2-butanone to form the corresponding hydrazone This intermediate is then cyclized using acetic anhydride to yield the isoxazole ring
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of each step. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted isoxazole derivatives with various functional groups.
Scientific Research Applications
N-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxyphenyl)-5-methylisoxazole-4-carbohydrazide
- N-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid
- N-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylate
Uniqueness
N-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the study of biological activities.
Properties
CAS No. |
61643-31-0 |
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Molecular Formula |
C12H12N2O3 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C12H12N2O3/c1-8-11(7-13-17-8)12(15)14-9-3-5-10(16-2)6-4-9/h3-7H,1-2H3,(H,14,15) |
InChI Key |
OISVTXMBOKWYGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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